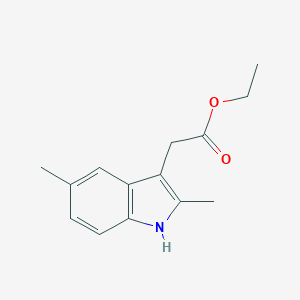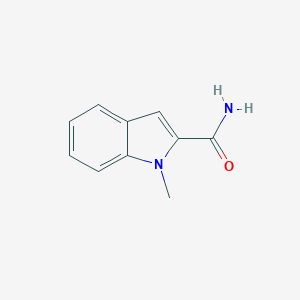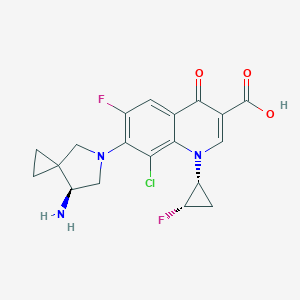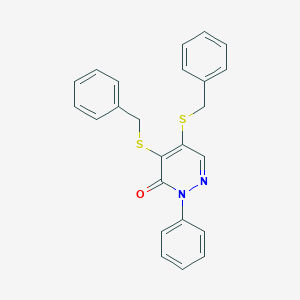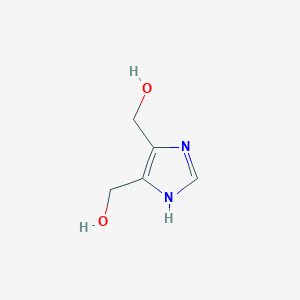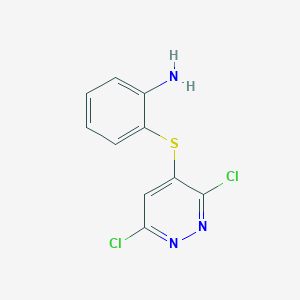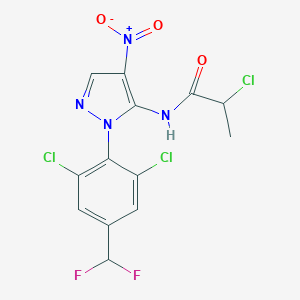
Arilpirazol
Descripción general
Descripción
Arylpyrazol is a class of organic compounds characterized by a pyrazole ring substituted with one or more aryl groups. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The aryl group, typically a phenyl or substituted phenyl group, enhances the compound’s stability and reactivity, making arylpyrazoles valuable in various chemical and biological applications.
Aplicaciones Científicas De Investigación
Arylpyrazoles have a wide range of applications in scientific research, including:
Chemistry: Arylpyrazoles serve as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: They exhibit various biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Arylpyrazoles are used in the development of pharmaceuticals, including anti-inflammatory, analgesic, and antidiabetic drugs.
Industry: They are employed in the production of agrochemicals, dyes, and materials with specific electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arylpyrazoles can be synthesized through several methods, including:
Cyclization of Hydrazines with 1,3-Diketones: This method involves the reaction of arylhydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Condensation Reactions: Arylpyrazoles can also be prepared by condensing arylhydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds.
Iodine-Mediated Reactions: A step-economic iodine-mediated construction of functionalized arylazopyrazoles involves the in situ α-iodination of β-ketoesters, followed by pyrazol-3-one formation, substitution with a nitrogen nucleophile, and oxidation/aromatization.
Industrial Production Methods: Industrial production of arylpyrazoles often employs scalable methods such as:
Microwave-Assisted Synthesis: This method accelerates the reaction rates and improves yields by using microwave irradiation.
Continuous Flow Synthesis: This technique allows for the continuous production of arylpyrazoles with high efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: Arylpyrazoles undergo various chemical reactions, including:
Oxidation: Arylpyrazoles can be oxidized to form arylazopyrazoles or other oxidized derivatives.
Reduction: Reduction of arylpyrazoles can yield hydropyrazoles or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aryl or pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products:
Oxidation Products: Arylazopyrazoles and other oxidized derivatives.
Reduction Products: Hydropyrazoles and other reduced forms.
Substitution Products: Functionalized arylpyrazoles with diverse substituents.
Mecanismo De Acción
Arylpyrazoles can be compared with other similar compounds, such as:
Pyrazolones: These compounds have a similar pyrazole ring but differ in the substitution pattern and functional groups.
Aryltriazoles: These compounds contain a triazole ring instead of a pyrazole ring and exhibit different chemical and biological properties.
Arylthiazoles: These compounds have a thiazole ring and are used in various applications, including pharmaceuticals and agrochemicals
Uniqueness of Arylpyrazoles:
Versatility: Arylpyrazoles exhibit a wide range of chemical reactivity and biological activity, making them versatile in various fields.
Stability: The presence of aryl groups enhances the stability of the pyrazole ring, making arylpyrazoles more robust under different conditions.
Comparación Con Compuestos Similares
- Pyrazolones
- Aryltriazoles
- Arylthiazoles
Arylpyrazoles are a fascinating class of compounds with significant potential in various scientific and industrial applications. Their unique properties and versatility make them valuable tools in the development of new materials, pharmaceuticals, and chemical processes.
Propiedades
IUPAC Name |
2-chloro-N-[2-[2,6-dichloro-4-(difluoromethyl)phenyl]-4-nitropyrazol-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3F2N4O3/c1-5(14)13(23)20-12-9(22(24)25)4-19-21(12)10-7(15)2-6(11(17)18)3-8(10)16/h2-5,11H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKHHJRDJPCKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=NN1C2=C(C=C(C=C2Cl)C(F)F)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of an arylpyrazole?
A1: Arylpyrazoles consist of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, linked directly to an aromatic ring (aryl group).
Q2: Can you describe a common synthetic route for arylpyrazoles?
A2: Arylpyrazoles can be synthesized via various methods. One common approach involves the reaction of substituted phenylhydrazines with 1,3-dicarbonyl compounds, followed by a cyclization reaction. []
Q3: How are meso-tetrakis(1-arylpyrazol-4-yl)porphyrins synthesized?
A3: These porphyrins are synthesized through a multi-step process involving the cyclization of tetramethoxypropane with substituted phenylhydrazine. The resulting product undergoes formylation to yield corresponding aldehydes, which then react with pyrrole under Adler reaction conditions to produce the target porphyrins. []
Q4: What spectroscopic techniques are commonly used to characterize arylpyrazoles?
A4: Researchers commonly employ techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to characterize arylpyrazoles. These methods provide valuable information about the compound's structure and purity. [, ]
Q5: What are some notable biological activities reported for arylpyrazoles?
A5: Arylpyrazoles have demonstrated a range of biological activities, including anti-inflammatory [], antimicrobial [], and potential anticancer properties. [] Some derivatives have also shown promising activity against agricultural pests, specifically mites. []
Q6: How does the structure of an arylpyrazole influence its fluorescence properties?
A6: Studies have shown that the substituents on both the aryl and pyrazole rings can significantly impact the fluorescence properties of arylpyrazole-containing compounds like meso-tetrakis(1-arylpyrazol-4-yl)porphyrins. These modifications can cause shifts in UV-vis and fluorescence spectra and alter fluorescence quantum yields. [, ]
Q7: Are there any arylpyrazole derivatives with herbicidal activity?
A7: Yes, certain substituted arylpyrazoles are known to exhibit herbicidal activity. []
Q8: Have arylpyrazoles been explored in organic synthesis?
A8: Yes, researchers have explored the use of arylpyrazoles in various organic reactions. For instance, a study demonstrated the iodine-mediated construction of polyfunctionalized arylazopyrazoles from β-ketoesters or 2-arylpyrazol-3-ones and arylhydrazines. [, ] Another study employed a Ru(II)-catalyzed C-H activation and annulation reaction involving N-arylpyrazol-5-ones and alkynes to synthesize pyrimidoindolones. []
Q9: What is the significance of the mass fragmentation pattern of arylpyrazoles?
A9: Analyzing the mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles provides insights into their unique fragmentation pathways, aiding in understanding their structure and reactivity. []
Q10: How do structural modifications on the aryl ring influence the biological activity of arylpyrazoles?
A10: Substituting different functional groups on the aryl ring of arylpyrazoles can significantly impact their potency, selectivity, and overall biological activity profile. [, ]
Q11: Are there any specific structural features of arylpyrazoles that are crucial for their anti-mite activity?
A11: While specific structural features contributing to anti-mite activity vary depending on the target species, research suggests that certain substitutions on the aryl ring and modifications to the pyrazole core can enhance potency against pests like Tetranychus cinnabarinus. []
Q12: What challenges are associated with the formulation and stability of arylpyrazoles?
A12: Similar to many organic compounds, arylpyrazoles may face challenges related to stability under various conditions, including temperature, pH, and exposure to light. Formulators often need to develop strategies to enhance their solubility and bioavailability for optimal therapeutic effect. []
Q13: What analytical methods are typically employed for the quality control of arylpyrazoles?
A13: Quality control of arylpyrazoles often involves techniques like high-performance liquid chromatography (HPLC) and various spectroscopic methods to ensure batch-to-batch consistency, purity, and stability. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)
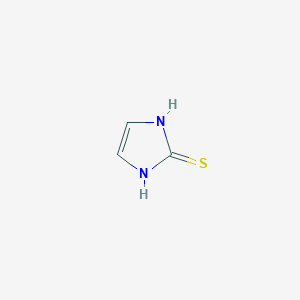
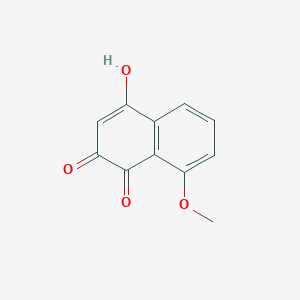
![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)
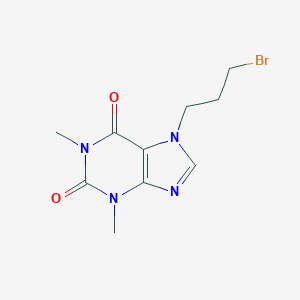
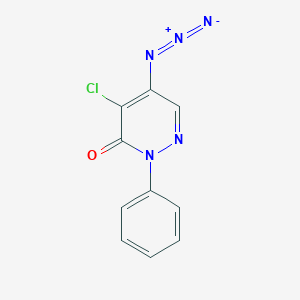
![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)
